molecular formula C8H10ClNO B591896 (R)-2-Amino-2-(3-chlorophenyl)ethanol CAS No. 926291-77-2

(R)-2-Amino-2-(3-chlorophenyl)ethanol

Cat. No.: B591896
CAS No.: 926291-77-2
M. Wt: 171.624
InChI Key: HLXHAXFWWGYXQW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(3-chlorophenyl)ethanol is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with a chlorine atom. This compound is known for its enantiomeric purity and is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Scientific Research Applications

®-2-Amino-2-(3-chlorophenyl)ethanol has a wide range of applications in scientific research:

Future Directions

The future directions for the study and application of “®-2-Amino-2-(3-chlorophenyl)ethanol” could involve further exploration of its synthesis, chemical reactions, and potential biological activities . For example, it could be used as an intermediate in the synthesis of type 1 insulin-like growth factor receptor (IGF-1R) inhibitors, which are used in anticancer programs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-chlorophenyl)ethanol can be achieved through several methods. One common approach involves the asymmetric reduction of 3-chlorophenylacetone using chiral catalysts or biocatalysts. For instance, the use of recombinant Escherichia coli cells induced by isopropyl β-D-1-thiogalactopyranoside (IPTG) has been reported to yield ®-2-Amino-2-(3-chlorophenyl)ethanol with high enantiomeric excess .

Industrial Production Methods

Industrial production of ®-2-Amino-2-(3-chlorophenyl)ethanol often involves biocatalytic processes due to their high selectivity and efficiency. The use of Saccharomyces cerevisiae strains has been demonstrated to produce the compound with more than 99% enantiomeric excess and high yield .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-chlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include the corresponding ketones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, influencing their activity and modulating biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(3-chlorophenyl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.

    ®-2-Chloro-1-(3-chlorophenyl)ethanol: A structurally similar compound with a chloro group instead of an amino group.

    ®-2-Amino-2-(4-chlorophenyl)ethanol: A positional isomer with the chlorine atom at the para position.

Uniqueness

®-2-Amino-2-(3-chlorophenyl)ethanol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination of features makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals .

Properties

IUPAC Name

(2R)-2-amino-2-(3-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXHAXFWWGYXQW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660522
Record name (2R)-2-Amino-2-(3-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179811-63-3
Record name (2R)-2-Amino-2-(3-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of lithium borohydride in THF (10.5 ml, 2 M solution) under an argon atmosphere was added dropwise chlorotrimethylsilane (5.34 ml). The resulting suspension was cooled to 0° C. and amino-(3-chlorophenyl)-acetic acid (2.0 g) was added portionwise. The ice bath was removed and stirring at r.t. was then continued for 16 h. The mixture was quenched by dropwise addition of methanol (15 ml) and then concentrated in vacuo. The residue was suspended in ethyl acetate and washed with 2 N aq NaOH. The phases were separated and the aqueous phase was extracted with ethyl acetate. The combined organic phases were dried over sodium sulphate and concentrated in vacuo to afford (RS)-2-amino-2-(3-chloro-phenyl)-ethanol (1.84 g, quant.) as a yellow viscous oil. MS (ISP): 174.2 ([{37Cl}M+H]+), 172.2 ([{35Cl}M+H]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.34 mL
Type
reactant
Reaction Step One
Name
Quantity
10.5 mL
Type
solvent
Reaction Step One

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